molecular formula C17H16Cl2N2O4 B2778507 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea CAS No. 1396774-42-7

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B2778507
CAS No.: 1396774-42-7
M. Wt: 383.23
InChI Key: WMBYJSCOPPJJQJ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 3,4-dichlorophenyl substituent. The urea core (–NH–CO–NH–) provides hydrogen-bonding capacity, while the hydroxylpropyl linker and aromatic groups enhance structural complexity.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-17(23,10-2-5-14-15(6-10)25-9-24-14)8-20-16(22)21-11-3-4-12(18)13(19)7-11/h2-7,23H,8-9H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBYJSCOPPJJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then reacted with appropriate reagents to introduce the hydroxypropyl and dichlorophenyl urea groups. Common synthetic routes include:

  • Formation of Benzo[d][1,3]dioxole Intermediate:

    • Starting from catechol, the benzo[d][1,3]dioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

  • Oxidation:

    • The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction:

    • The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

  • Oxidation products include carbonyl derivatives.
  • Reduction products include amines and alcohols.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

Biological Activities

Numerous studies have indicated that compounds structurally similar to 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea exhibit diverse biological activities:

  • Antitumor Activity : Research has shown that urea derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific structure of this compound may enhance its efficacy against certain cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The benzo[d][1,3]dioxole structure may play a crucial role in enhancing membrane permeability and disrupting microbial cell functions .
  • Anti-inflammatory Effects : Compounds with similar functional groups have been studied for their ability to modulate inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases .

Antitumor Studies

In a study published in the Journal of Medicinal Chemistry, derivatives of benzo[d][1,3]dioxole were synthesized and evaluated for their antitumor properties. The results indicated that modifications at the urea position significantly affected the compounds' cytotoxicity against breast cancer cell lines. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

A comprehensive review highlighted the antimicrobial potential of various urea derivatives. The findings suggested that the incorporation of halogenated phenyl groups enhances antibacterial activity. The study emphasized the need for further exploration of this compound against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Molecular Targets:

    • Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
    • Interacting with cellular membranes, affecting membrane integrity and function.
  • Pathways Involved:

    • Modulation of signaling pathways involved in cell growth, apoptosis, and metabolism.
    • Inhibition of key enzymes involved in disease progression, such as kinases or proteases.

Comparison with Similar Compounds

Structural Analogues and Core Variations

The compound’s structural uniqueness lies in its urea core , distinguishing it from coumarins () and bichalcones (). Key comparisons include:

Compound Name/Structure Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR, MS)
Target Urea Compound Urea Benzo[d][1,3]dioxol-5-yl, 3,4-dichlorophenyl N/A N/A N/A
3-(Benzo[d][1,3]dioxol-5-yl)coumarin () Coumarin Benzo[d][1,3]dioxol-5-yl 32 168–170 IR: 3,068, 1,715 cm⁻¹; MS: m/z 266
3-(3,4-Dimethoxyphenyl)coumarin () Coumarin 3,4-Dimethoxyphenyl 55 127–129 MS: m/z 282
Bichalcone 14 () Bichalcone 2,4-Dichlorophenyl 53 Not reported IR, NMR reported

Key Observations :

  • Substituent Effects :
    • The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to the 3,4-dimethoxyphenyl group in coumarins (), favoring membrane permeability but possibly reducing solubility .
    • Chlorinated aromatic groups (e.g., in bichalcone 14, ) are associated with enhanced cytotoxicity in cancer models, suggesting the target compound’s dichlorophenyl moiety may confer similar bioactivity .

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound known for its unique structural features, which include a benzo[d][1,3]dioxole moiety and a hydroxypropyl group. This compound belongs to the urea class of derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The combination of these structural elements may enhance its interaction with various biological targets, making it an intriguing candidate for pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C18H20Cl2N2O4
  • Molecular Weight : 396.27 g/mol
  • IUPAC Name : this compound

The structural diversity of this compound is crucial for its biological activity, as it allows for tailored interactions with specific biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes in the body. The benzo[d][1,3]dioxole moiety may facilitate hydrophobic interactions with target proteins, while the hydroxypropyl and dichlorophenyl groups can form hydrogen bonds and other types of molecular interactions. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various cancer cell lines. For instance, studies on related urea derivatives indicate significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For example, α-amylase inhibition assays have demonstrated potent activity in related benzodioxole derivatives, suggesting potential applications in diabetes management .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Antidiabetic Potential : A study on benzodioxole carboxamide derivatives assessed their α-amylase inhibitory potential. Compounds demonstrated IC50 values ranging from 0.68 µM to 0.85 µM, indicating strong enzyme inhibition while showing low cytotoxicity against normal cell lines (IC50 > 150 µM) .
  • Cytotoxicity Against Cancer Cell Lines : Research on similar compounds revealed significant cytotoxic effects across multiple cancer cell lines. One study reported IC50 values between 26 µM and 65 µM for various derivatives against four different cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Cell Line/Target
Compound IIcα-Amylase Inhibition0.68In vitro
Compound IIdCytotoxicity26 - 65MCF-7, A549
Compound IIIEnzyme InhibitionVariesVarious targets

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